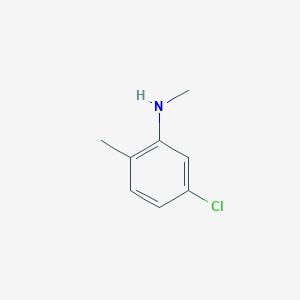

5-chloro-N,2-dimethylaniline

Description

Contextualization within Substituted Anilines and Chloroaniline Derivatives

Substituted anilines are a broad class of organic compounds derived from aniline (B41778), a primary aromatic amine. The addition of various functional groups to the aniline core significantly modifies the compound's physical and chemical properties, such as its basicity, reactivity, and biological activity. These modifications are foundational to the field of medicinal chemistry and material science, where fine-tuning molecular properties is crucial.

Chloroanilines, a subset of substituted anilines, are characterized by the presence of one or more chlorine atoms on the benzene (B151609) ring. The position and number of chlorine atoms influence the compound's electronic properties and reactivity. For instance, the presence of a chlorine atom, which is an electron-withdrawing group, generally decreases the basicity of the aniline nitrogen. 5-chloro-N,2-dimethylaniline is a specific isomer within this group, with the chlorine at position 5, a methyl group at position 2, and two methyl groups on the nitrogen atom. This unique substitution pattern distinguishes its reactivity from other chloroaniline isomers.

Overview of Primary Research Domains for this compound in Chemical Sciences

The primary research interest in this compound lies in its utility as a chemical intermediate or a building block in organic synthesis. Its structural features make it a valuable precursor for the synthesis of more complex molecules with desired properties.

Key research areas where this compound and related compounds are relevant include:

Agrochemical Synthesis: Substituted anilines are crucial components in many pesticides and herbicides. The specific substitution pattern of this compound could be explored for the development of new agrochemicals. For instance, the related compound 2-amino-5-chloro-N,3-dimethylbenzamide is a key intermediate in the synthesis of the insecticide chlorantraniliprole. nih.gov

Pharmaceutical and Medicinal Chemistry: Chloroaniline derivatives are present in a wide range of pharmaceutical drugs. acs.org The structural motif of this compound can be incorporated into larger molecules to modulate their biological activity. Research into kinase inhibitors, for example, has utilized substituted N,N-dimethylaniline moieties to achieve selectivity and potency. scribd.com

Dye Synthesis: Aromatic amines, including substituted anilines, are fundamental precursors in the synthesis of azo dyes and other colorants. researchgate.netgoogle.com The specific color and properties of a dye can be tuned by altering the substituents on the aniline ring.

While direct and extensive research findings specifically for this compound are not widely published, its structural similarity to well-studied compounds suggests its potential as a valuable tool in these and other areas of chemical science.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 41456-54-6 | acs.org |

| Molecular Formula | C₈H₁₀ClN | acs.org |

| Molecular Weight | 155.63 g/mol | acs.org |

| Synonyms | N-(5-Chloro-2-methylphenyl)methylamine, Benzenamine, 5-chloro-N,2-dimethyl- | acs.org |

Research Findings and Applications

Due to the limited publicly available research focused solely on this compound, this section will discuss the synthesis and applications of closely related compounds to infer the potential research significance of the title compound.

Synthesis of Related Chloroaniline Derivatives

The synthesis of chloroaniline derivatives often involves multi-step processes. For instance, a patented method for the synthesis of 5-chloro-2-methyl aniline, a potential precursor to this compound, involves the reduction of 4-chloro-2-nitro-toluene. researchgate.net This process includes dissolving a polysulfide in water, adding an ammonium (B1175870) salt, and then reacting it with 4-chloro-2-nitro-toluene. researchgate.net The resulting organic phase is then separated, washed, and distilled to yield the final product. researchgate.net

Another relevant synthetic pathway is the preparation of 5-chloro-2-nitroanilines from m-dichlorobenzene. This involves a nitration step followed by a high-pressure amination to introduce the amino group. These methods highlight the general strategies employed in the synthesis of substituted anilines, which could be adapted for the production of this compound.

Potential Applications in Medicinal Chemistry

The exploration of substituted anilines as bioactive molecules is a significant area of research. A study on the development of kinase inhibitors for potential neuroregenerative treatments utilized a p-N,N-dimethyl aniline moiety as part of a larger molecular scaffold. scribd.com The inclusion of this group was found to be well-tolerated and retained the desired selective inhibitory properties against GSK-3β kinase. scribd.com This suggests that this compound could serve as a valuable fragment in the design of new therapeutic agents, where the chloro and methyl substituents could further modulate the compound's interaction with biological targets.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-N,2-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-6-3-4-7(9)5-8(6)10-2/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOJEOOKQSPVMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101301917 | |

| Record name | 5-Chloro-N,2-dimethylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41456-54-6 | |

| Record name | 5-Chloro-N,2-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41456-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-N,2-dimethylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 5 Chloro N,2 Dimethylaniline

N-Alkylation Approaches to 5-chloro-N,2-dimethylaniline

A principal route to this compound involves the N-alkylation of a suitable precursor, most commonly 4-chloro-2-methylaniline (B164923). This transformation introduces the N-methyl group, completing the target structure.

Catalytic N-Methylation of Aromatic Amine Precursors

The direct N-methylation of aromatic amines using a methylating agent in the presence of a catalyst is a widely employed and efficient method. nih.govnih.gov For the synthesis of this compound, the precursor 4-chloro-2-methylaniline can be subjected to catalytic N-methylation. Various catalytic systems have been developed for the N-methylation of amines, often utilizing formaldehyde (B43269) as the C1 source. nih.govchemrxiv.org

Ruthenium nanoparticles supported on carbon (Ru/C) have demonstrated high efficiency in the N-methylation of a broad spectrum of amines, including halo-substituted aromatic amines. nih.govchemrxiv.org This heterogeneous catalyst promotes the reaction under relatively mild conditions, offering operational simplicity and good functional group compatibility. nih.govchemrxiv.org Another effective catalytic system involves the use of copper hydride (CuH) complexes, which can catalyze the N-methylation of aromatic amines with paraformaldehyde under mild, additive-free conditions. nih.govacs.org Palladium-based heterogeneous catalysts have also been utilized in continuous-flow N-methylation processes with formaldehyde and hydrogen gas, proving effective for both aliphatic and aromatic amines. rsc.org

The general mechanism for these catalytic N-methylations often involves the formation of an imine intermediate from the reaction of the primary amine with formaldehyde, followed by catalytic reduction to the N-methylated product. nih.govnih.gov

Optimization of Reaction Conditions and Solvent Effects in Alkylation Processes

The efficiency of N-alkylation reactions is highly dependent on the optimization of various parameters, including the choice of catalyst, solvent, base, temperature, and reaction time. nih.govacs.org

For catalytic N-methylation, the reaction temperature and hydrogen pressure can significantly influence the product yield and selectivity. nih.govchemrxiv.org For instance, with Ru/C catalysts, a temperature of 70 °C has been found to be optimal for selective N-methylation. nih.govchemrxiv.org In the case of manganese pincer complex-catalyzed N-alkylation of anilines with alcohols, toluene (B28343) is an effective solvent, and the use of a base like potassium tert-butoxide is crucial for the reaction to proceed. nih.gov

Solvent choice plays a critical role. In the halogenation of N,N-dialkylaniline N-oxides, tetrahydrofuran (B95107) (THF) was found to be more efficient than dichloromethane. nih.gov The polarity and coordinating ability of the solvent can affect the solubility of reactants and the stability of intermediates, thereby influencing the reaction rate and outcome.

Table 1: Examples of Catalytic Systems for N-Alkylation of Aromatic Amines

| Catalyst System | Alkylating Agent | Substrate Scope | Key Features |

|---|---|---|---|

| Ru/C | Formaldehyde | Broad, including halo-substituted anilines | Heterogeneous, mild conditions, high turnover number nih.govchemrxiv.org |

| (CAAC)CuH | Paraformaldehyde | Aromatic and aliphatic amines | Homogeneous, mild conditions, additive-free nih.govacs.org |

| Pd/C | Formaldehyde/H₂ | Aliphatic and aromatic amines | Continuous-flow process, excellent activity rsc.org |

| Manganese Pincer Complexes | Alcohols | Substituted anilines | Highly selective for mono-alkylation, base required nih.gov |

| NHC-Ir(III) Complexes | Methanol (B129727) | Substituted anilines | High yields, requires a base nih.gov |

Reduction Pathways from Nitro-substituted Aromatic Precursors

An alternative synthetic route to substituted anilines involves the reduction of a corresponding nitro-substituted aromatic compound. For the synthesis of this compound, the precursor would be a nitrated version of the target molecule. While direct synthesis information is limited, the general principle involves the reduction of a nitro group to an amine.

A relevant example is the synthesis of 5-chloro-2-methylaniline (B43014) from 4-chloro-2-nitrotoluene (B43163). google.comnih.gov This process involves the reduction of the nitro group. A patented method describes dissolving a polysulfide (such as sodium polysulfide) in water, adding an ammonium (B1175870) salt, and then reacting it with 4-chloro-2-nitrotoluene at a controlled temperature between 30-105 °C. google.com This method is reported to have a high product yield and be cost-effective. google.com

Following the reduction to obtain the primary amine (5-chloro-2-methylaniline), a subsequent N-methylation step, as described in section 2.1, would be necessary to yield the final product, this compound.

Directed Halogenation and Alkylation Strategies on Substituted Anilines

The synthesis of this compound can also be approached by performing halogenation and alkylation steps on a suitable aniline (B41778) precursor. The order of these steps is crucial for directing the substituents to the desired positions on the aromatic ring.

One strategy could involve the chlorination of an N,2-dimethylaniline. However, controlling the regioselectivity of the chlorination to obtain the desired 5-chloro isomer can be challenging. A more controlled approach often involves starting with a pre-functionalized aniline. For instance, the synthesis of 4-chloro-2-methylaniline, a key precursor, can be achieved through the selective chlorination of 2-methylaniline using reagents like copper(II) chloride in THF, which shows high selectivity for the 4-chloro isomer.

Another strategy involves the halogenation of N,N-dialkylaniline N-oxides. nih.gov Treatment of N,N-dimethylaniline N-oxide with thionyl halides can lead to halogenated anilines. nih.gov While this method has been demonstrated for the synthesis of 2-chloro and 4-bromo-N,N-dialkylanilines, its application for the specific synthesis of the 5-chloro isomer would depend on the directing effects of the N-oxide and any other substituents present.

Isolation and Purification Techniques for Synthesized this compound

Following the synthesis of this compound, appropriate isolation and purification techniques are essential to obtain the compound in high purity. The choice of method depends on the physical state of the product and the nature of the impurities.

Common isolation techniques include:

Extraction: If the reaction mixture is in a solution, solvent extraction can be used to separate the product from byproducts and unreacted starting materials based on their differential solubilities in immiscible solvents. ijddr.in

Filtration: If the product precipitates out of the reaction mixture as a solid, it can be isolated by suction filtration. umass.edu This is often followed by washing the solid with a suitable solvent to remove soluble impurities. umass.edu

Distillation: For liquid products, distillation under reduced pressure is a common method for purification. google.com This technique separates compounds based on their boiling points.

Further purification can be achieved through:

Recrystallization: This technique is used for solid compounds and involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. orgsyn.org The choice of solvent is critical; the desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while the impurities should remain soluble at low temperatures. ijddr.in

Chromatography: Techniques like column chromatography are highly effective for separating compounds with similar polarities. nih.gov High-performance liquid chromatography (HPLC) can be used for both analytical and preparative separations of compounds like 5-chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline, a structurally related compound. sielc.com

The final purity of the synthesized this compound is typically confirmed by analytical methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Chemical Reactivity and Mechanistic Investigations of 5 Chloro N,2 Dimethylaniline

Oxidation Reactions and Kinetic-Mechanistic Studies

The oxidation of aniline (B41778) derivatives can yield a variety of products depending on the oxidant and reaction conditions. For substituted anilines like 5-chloro-N,2-dimethylaniline, the nature and position of substituents significantly influence the reaction pathways and kinetics.

Periodate-Catalyzed Oxidation Processes

Kinetic and mechanistic studies on the periodate (B1199274) oxidation of various aromatic amines, including those structurally related to this compound, have been conducted. researchgate.netsphinxsai.com In the manganese(II)-catalyzed periodate oxidation of 4-chloro-2-methylaniline (B164923), a compound structurally similar to this compound, the reaction exhibits first-order kinetics with respect to each of the reactants (the aniline derivative and periodate) and the catalyst. researchgate.net The stoichiometry of this reaction was determined to be 1 mole of 4-chloro-2-methylaniline reacting with 2 moles of periodate, yielding 5-chloro-2-methyl-1,2-benzoquinone as the primary product. researchgate.net

For a series of Mn(II)-catalyzed periodate oxidations of various anilines, the main reaction products are often corresponding benzoquinones. sphinxsai.com For instance, the oxidation of 5-chloro, 2-methylaniline is reported to yield 2-chloro,5-methyl-1,4-benzoquinone. sphinxsai.com These studies often involve spectrophotometric monitoring of the reaction progress to determine kinetic parameters. researchgate.netsphinxsai.com The formation of intermediate complexes, often ternary complexes involving the aniline, periodate, and catalyst, is a common feature proposed in the mechanisms of these reactions. undip.ac.idbcrec.id

Influence of Catalysts and Medium on Reaction Kinetics

The presence of catalysts and the nature of the reaction medium play a crucial role in the oxidation of anilines. As mentioned, Mn(II) ions are effective catalysts for periodate oxidations. researchgate.netsphinxsai.comundip.ac.id The catalytic effect is often explained by the formation of a ternary complex involving the substrate, oxidant, and the Mn(II) ion. undip.ac.idbcrec.id

The reaction medium, including factors like pH and dielectric constant, also significantly impacts the reaction rate. For the Mn(II)-catalyzed periodate oxidation of 4-chloro-2-methylaniline, a decrease in the dielectric constant of the medium leads to a decrease in the reaction rate, suggesting an ion-dipole type of interaction during the reaction. researchgate.net Furthermore, the rate of oxidation of many anilines shows a dependence on the pH of the medium, often exhibiting a maximum rate at a specific pH value. researchgate.netscispace.com This is attributed to the different protonated forms of the reacting species being prevalent at different pH levels. scispace.com

Electrophilic Aromatic Substitution Reactions of the Compound

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The substituents already present on the ring significantly influence the rate and regioselectivity of these reactions. lkouniv.ac.in

For this compound, the directing effects of the chloro, methyl, and N,N-dimethylamino groups must be considered. The N,N-dimethylamino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. lkouniv.ac.in The methyl group is also an activating, ortho-, para-directing group. mnstate.edu Conversely, the chlorine atom is a deactivating but ortho-, para-directing group. mnstate.edu The interplay of these electronic and steric effects will determine the position of substitution. Given the strong activating nature of the amino group, substitution is expected to occur at positions ortho or para to it.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For instance, the chlorination of N,N-dimethylaniline can be achieved using various chlorinating agents. acs.org The specific conditions and reagents used can influence the product distribution. rit.edu

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles and bases that react with a wide range of functional groups. The reactions of anilines with organometallic reagents can involve deprotonation of the N-H group (for primary and secondary anilines) or reactions at other sites. For a tertiary amine like this compound, which lacks an N-H proton, reactions could potentially occur at the aromatic ring or involve the chloro substituent.

For example, n-butyllithium can react with 2,6-dimethylaniline (B139824) to form the corresponding lithium anilide. sigmaaldrich.com In the case of substituted pyridines, the use of sterically hindered magnesium bases like TMPMgCl·LiCl can lead to regioselective metalation (deprotonation) of the aromatic ring. uni-muenchen.deuni-muenchen.de The resulting organometallic intermediate can then be reacted with various electrophiles to introduce new functional groups. It is conceivable that similar directed metalation reactions could be applied to this compound, with the regioselectivity being influenced by the directing ability of the substituents.

Role as an Acid Scavenger and Protolytic Equilibria

Tertiary amines, including N,N-dimethylaniline and its derivatives, are commonly used as acid scavengers in various chemical reactions. actylis.comwikipedia.orgscribd.comiarc.frlookchem.com They neutralize acidic byproducts, such as HCl, that may be generated during a reaction, thereby preventing unwanted side reactions or catalyst deactivation. For example, N,N-dimethylaniline is used as an acid scavenger in the synthesis of penicillins and cephalosporins. scribd.comiarc.fr In the synthesis of 4-chloro-N-methyl-2(3H)-benzothiazolone from N-methyl-2-chloroaniline, N,N-dialkylanilines like N,N-dimethylaniline were found to be effective acid scavengers, giving favorable yields. oup.com

The basicity of anilines is a key aspect of their chemistry. The nitrogen lone pair can accept a proton, leading to the formation of an anilinium ion. This equilibrium is fundamental to understanding their behavior in acidic solutions. The study of protolytic equilibria involves determining the pKa values, which quantify the acidity of the conjugate acid. photochemcad.comannualreviews.org The substituents on the aromatic ring have a significant impact on the basicity of the aniline. Electron-withdrawing groups, like chlorine, decrease basicity, while electron-donating groups, like methyl, increase it.

Intermolecular Interactions and Charge Transfer Phenomena Involving the Compound

Intermolecular interactions play a vital role in determining the physical and chemical properties of molecular solids and solutions. bohrium.com These interactions can include hydrogen bonding, dipole-dipole interactions, and van der Waals forces. In the case of this compound, the polar C-Cl and C-N bonds would contribute to dipole-dipole interactions. While it cannot act as a hydrogen bond donor, the nitrogen atom can act as a hydrogen bond acceptor. semanticscholar.org

Charge transfer is the movement of an electron from an electron-rich species (donor) to an electron-deficient species (acceptor). openaccessjournals.com Aromatic amines, including N,N-dimethylaniline, are known to act as electron donors and can form charge-transfer complexes with suitable electron acceptors. aip.orgacs.org These complexes often exhibit new absorption bands in their electronic spectra. The formation of a charge-transfer complex can be a precursor to a full chemical reaction. acs.org The study of charge transfer phenomena is crucial in fields like photochemistry and materials science, as it is a fundamental step in processes like photoinduced electron transfer. pwr.edu.plaip.org The interaction of N,N-dimethylaniline with photosensitizers has been studied using techniques like ultrafast transient absorption spectroscopy to understand the dynamics of charge separation. aip.org

Advanced Spectroscopic Characterization and Analytical Methodologies for 5 Chloro N,2 Dimethylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 5-chloro-N,2-dimethylaniline, ¹H and ¹³C NMR provide detailed information about the electronic environment of each proton and carbon atom.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl groups. The aromatic region will display signals corresponding to the three protons on the benzene (B151609) ring. The proton at C6, being ortho to the methyl group, would likely appear as a doublet. The proton at C4, situated between the chloro and dimethylamino groups, would likely be a doublet of doublets, and the proton at C3, ortho to the dimethylamino group, would also be a doublet. The two N-methyl groups are expected to give a single, sharp peak due to their chemical equivalence, integrating to six protons. The C2-methyl group will also produce a distinct singlet, integrating to three protons.

¹³C-NMR Spectroscopy: The ¹³C NMR spectrum will exhibit eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom bearing the chloro group (C5) is expected to be deshielded, while the carbon attached to the nitrogen (C1) will also show a significant downfield shift. The carbons of the two N-methyl groups will appear as a single resonance in the aliphatic region of the spectrum, and the C2-methyl carbon will have a characteristic chemical shift.

Predicted NMR data for this compound is presented in the table below, based on established substituent effects on the aniline (B41778) scaffold.

| ¹H-NMR Data (Predicted) | ¹³C-NMR Data (Predicted) | |

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |

| ~7.1-7.3 | Aromatic-H | ~150 |

| ~6.6-6.8 | Aromatic-H | ~134 |

| ~2.9-3.1 | N(CH₃)₂ | ~130 |

| ~2.2-2.4 | Ar-CH₃ | ~120 |

| ~115 | ||

| ~40-45 | ||

| ~17-20 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for separating and identifying volatile and semi-volatile compounds. It is highly suitable for the analysis of this compound, allowing for both its quantification and structural confirmation.

In a typical GC-MS analysis, the compound would be separated on a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms). The retention time would be specific to the compound under the given chromatographic conditions (e.g., temperature program, carrier gas flow rate).

Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak and various fragment ions. For this compound, the molecular ion peak is expected at m/z 155 and 157 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom. Key fragmentation pathways for N,N-dimethylanilines typically involve the loss of a methyl group (M-15) to form a stable iminium ion, which would be the base peak in the spectrum. tandfonline.com Further fragmentation of the aromatic ring can also occur.

| GC-MS Data (Predicted) |

| Parameter |

| GC Column |

| Oven Program |

| Carrier Gas |

| Ionization Mode |

| Molecular Ion (M⁺) |

| Major Fragments (m/z) |

High-Performance Liquid Chromatography (HPLC) Methods for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique for the separation and quantification of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.

A typical RP-HPLC method would utilize a C18 or a similar non-polar stationary phase. The mobile phase would likely consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a buffer or an acid modifier like formic acid to ensure good peak shape and reproducibility. sielc.comsielc.com Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance. researchgate.net The retention time and peak area can be used for qualitative identification and quantitative analysis, respectively.

| HPLC Method Parameters (Proposed) |

| Parameter |

| Column |

| Mobile Phase |

| Flow Rate |

| Detection |

| Injection Volume |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound will show characteristic absorption bands. The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will be observed in the 1450-1600 cm⁻¹ range. The C-N stretching vibration of the aromatic amine is typically found between 1250 and 1360 cm⁻¹. The C-Cl stretching vibration will give a characteristic band in the fingerprint region, generally between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. Aromatic ring vibrations often give strong signals in the Raman spectrum. The symmetric stretching of the C-N bond and the vibrations of the methyl groups are also typically Raman active.

| Vibrational Frequencies (Predicted) |

| Wavenumber (cm⁻¹) |

| 3100-3000 |

| 2990-2850 |

| 1600-1450 |

| 1360-1250 |

| 800-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands characteristic of a substituted aniline chromophore.

Aniline itself has a primary absorption band (π → π*) around 230 nm and a secondary band around 280 nm. The presence of the electron-donating -N(CH₃)₂ group and the electron-withdrawing but ortho-para directing chloro group will cause a bathochromic (red) shift of these absorption maxima. The primary absorption band is likely to shift to around 250-260 nm, while the secondary band may shift to approximately 300-310 nm. researchgate.netphotochemcad.comhw.ac.uk The exact position of the absorption maxima will be influenced by the solvent used for the analysis.

| UV-Vis Data (Predicted in a non-polar solvent) |

| Absorption Maximum (λmax) |

| ~255 nm |

| ~305 nm |

Computational and Theoretical Chemistry Studies of 5 Chloro N,2 Dimethylaniline

Density Functional Theory (DFT) and Ab Initio Calculations for Molecular Properties

Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques used to predict the molecular structure and properties of compounds like 5-chloro-N,2-dimethylaniline. DFT, particularly with hybrid functionals like B3LYP, is widely employed for optimizing ground state geometries and calculating vibrational frequencies. These calculations determine key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, the steric effect of the ortho-methyl group and the electronic influence of the chloro and dimethylamino groups are expected to cause slight distortions in the benzene (B151609) ring from perfect planarity.

Ab initio methods, while often more computationally intensive, can provide highly accurate results. Both DFT and ab initio calculations are fundamental for understanding the molecule's fundamental vibrational modes, which are crucial for interpreting experimental infrared and Raman spectra.

| Parameter | Predicted Value |

|---|---|

| C-Cl Bond Length (Å) | 1.745 |

| C-N Bond Length (Å) | 1.401 |

| C-C (aromatic) Bond Length (Å) | 1.390 - 1.405 |

| N-CH₃ Bond Length (Å) | 1.450 |

| C-C-N Bond Angle (°) | 121.5 |

| C-N-C Bond Angle (°) | 118.0 |

Analysis of Molecular Electrostatic Potential (MESP) Surfaces

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MESP map illustrates regions of positive and negative electrostatic potential on the electron density surface. For this compound, the MESP analysis is expected to reveal several key features.

The regions of negative potential (typically colored red or yellow) are associated with high electron density and are susceptible to electrophilic attack. These are anticipated to be located around the nitrogen atom of the dimethylamino group due to its lone pair of electrons, and to a lesser extent, the chlorine atom. Conversely, regions of positive potential (colored blue) indicate electron-deficient areas and are prone to nucleophilic attack. These are expected to be found around the hydrogen atoms of the methyl groups and the aromatic ring. The MESP surface provides a qualitative prediction of where the molecule is most likely to interact with other charged or polar species.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the electron-donating dimethylamino and methyl groups are expected to raise the HOMO energy level, while the electron-withdrawing chloro group can influence both HOMO and LUMO levels. Computational analysis allows for the precise calculation of these energy levels and the resulting gap, which is crucial for predicting the molecule's behavior in chemical reactions.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

Prediction of Global and Local Reactivity Descriptors (e.g., Fukui Functions)

Local reactivity is often described by Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The analysis of Fukui indices can distinguish between different atomic centers, predicting which atoms are more likely to participate in a reaction. For this compound, these calculations can pinpoint the specific carbon atoms on the aromatic ring or the nitrogen atom as primary sites for different types of chemical attack.

| Descriptor | Definition | Calculated Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.40 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.45 |

| Global Softness (S) | 1 / (2η) | 0.204 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.36 |

Quantitative Determination of Molecular Basicity and Acidity Parameters

Computational methods provide a robust framework for the quantitative determination of molecular basicity and acidity, often expressed as pKa values. For an amine like this compound, the primary interest is in its basicity, which is related to the availability of the nitrogen lone pair for protonation.

The basicity of substituted anilines is influenced by both electronic and steric effects. The electron-donating methyl groups (on the ring and the nitrogen) increase the electron density on the nitrogen atom, thereby increasing its basicity. Conversely, the electron-withdrawing chloro group decreases the electron density on the ring, which can indirectly reduce the basicity of the nitrogen atom. Steric hindrance from the ortho-methyl group can also affect the accessibility of the lone pair for protonation. Computational models can calculate the Gibbs free energy change for the protonation reaction, allowing for an accurate prediction of the pKa value.

Thermochemical and Spectroscopic Property Predictions through Computational Models

Computational models are highly effective in predicting the thermochemical and spectroscopic properties of molecules. Thermochemical properties such as the standard enthalpy of formation can be estimated with good accuracy using high-level theoretical methods.

Furthermore, these models can simulate vibrational spectra (IR and Raman). By calculating the harmonic vibrational frequencies, it is possible to predict the positions of absorption bands corresponding to specific functional groups within this compound. For instance, characteristic frequencies for C-H stretching, C-N stretching, C-Cl stretching, and aromatic ring vibrations can be calculated and compared with experimental data for structural confirmation. Similarly, electronic transitions can be predicted using Time-Dependent DFT (TD-DFT), which helps in the interpretation of UV-Vis spectra.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3100 |

| Aliphatic C-H Stretch (CH₃) | 2950 - 3000 |

| Aromatic C=C Stretch | 1580 - 1610 |

| C-N Stretch | 1310 - 1360 |

| C-Cl Stretch | 700 - 750 |

Applications of 5 Chloro N,2 Dimethylaniline As a Synthetic Intermediate

Precursor in Complex Organic Synthesis (e.g., Azo Compounds, Heterocycles)

The structure of 5-chloro-N,2-dimethylaniline makes it an excellent starting material for the synthesis of more complex chemical entities, particularly azo compounds and heterocyclic systems.

Aromatic primary amines are fundamental to the synthesis of azo dyes through a process involving diazotization followed by a coupling reaction. nih.gov In this two-step process, the primary aromatic amine is first converted into a diazonium salt by treatment with nitrous acid. nih.govunb.ca This diazonium salt then acts as an electrophile and reacts with a coupling component, which is typically an electron-rich nucleophile like another aniline (B41778) or a phenol, to form the characteristic azo (-N=N-) linkage. nih.govresearchgate.net While this compound is a secondary amine, its derivatives or related primary anilines are key precursors. The general mechanism for azo dye synthesis provides a framework for how substituted anilines are utilized.

The synthesis of heterocyclic compounds, such as quinolines, can also be achieved using aniline precursors. nih.gov For instance, a method for synthesizing a wide range of functionalized quinolines has been developed using anilines as a key reactant. nih.gov The specific substitution pattern of this compound can be exploited to create correspondingly substituted heterocyclic frameworks, which are of interest in medicinal and materials chemistry.

Derivatization to Schiff Bases and Imine Systems

This compound, as a primary or secondary amine, can participate in condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. masterorganicchemistry.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). masterorganicchemistry.com

The general synthesis of Schiff bases involves reacting a primary amine with an aldehyde or ketone, often under acidic catalysis. masterorganicchemistry.comresearchgate.net For example, a series of Schiff bases were synthesized by reacting 5-chloro-salicylaldehyde with various primary amines. nih.govcapes.gov.br These reactions are fundamental in organic synthesis for creating C-N bonds. ijapbc.com Imines and Schiff bases are valuable intermediates themselves and are used in the synthesis of various biologically active compounds and as ligands in coordination chemistry. researchgate.netijapbc.com

Table 1: General Synthesis of Imines (Schiff Bases)

| Reactant 1 | Reactant 2 | Product Type | Key Bond Formed |

|---|

This table illustrates the general reaction for forming imines, a key derivatization for compounds like this compound.

Role in the Synthesis of Functionalized Anilines and their Analogues

This compound can be used as a starting point to synthesize other functionalized anilines and their analogues. The existing functional groups on the ring—the chloro and methyl groups—direct subsequent electrophilic substitution reactions to specific positions, allowing for the controlled introduction of new functionalities.

For example, processes exist for the synthesis of related compounds like 5-chloro-2-nitroaniline (B48662) from m-dichlorobenzene. google.com This highlights the industrial methods used to create specifically substituted anilines. The amino group of this compound can also be modified or used to direct further reactions, leading to a diverse array of aniline analogues with tailored electronic and steric properties for various applications. The development of methods for creating functionalized quinolines from anilines further underscores the role of substituted anilines as precursors to complex, functional molecules. nih.gov

Utilization in Material Science Precursor Chemistry (e.g., dye intermediates)

In material science, substituted anilines are critical precursors, particularly in the dye industry. sciencemadness.org N,N-dimethylaniline, a closely related compound, is a key intermediate in the production of triarylmethane dyes like malachite green and crystal violet. wikipedia.orgnih.gov It is also used as a promoter for curing polyester (B1180765) and vinyl ester resins. wikipedia.org

By extension, this compound serves as a valuable dye intermediate. mit-ivy.com The chloro and methyl substituents on the aniline ring can modify the final properties of a dye, such as its color, fastness, and solubility. The general process involves using the aniline derivative in a diazotization-coupling reaction to produce a variety of azo dyes. nih.govresearchgate.net The vast number of intermediates derived from benzene (B151609), naphthalene, and heterocyclic systems forms the basis of the modern dye and pigment industry. mit-ivy.com

Table 2: Research Findings on Related Aniline Derivatives in Synthesis

| Compound Family | Synthetic Application | Research Focus |

|---|---|---|

| Azo Dyes | Colorants | Synthesis via diazotization and coupling of aromatic amines. nih.govresearchgate.net |

| Schiff Bases | Synthetic Intermediates, Ligands | Condensation of anilines with carbonyls to form C=N bonds. nih.govijapbc.com |

| Quinolines | Heterocyclic Scaffolds | Divergent synthesis from anilines and amino acids. nih.gov |

This table summarizes key applications and research areas for aniline derivatives, contextualizing the role of this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-chloro-salicylaldehyde |

| 5-chloro-2-nitroaniline |

| Aniline |

| Crystal Violet |

| Malachite Green |

| m-dichlorobenzene |

| N,N-dimethylaniline |

Environmental Disposition and Abiotic Transformation of the Chemical Compound

Atmospheric Degradation Mechanisms

The primary mechanism for the degradation of many volatile organic compounds in the atmosphere is through reaction with photochemically generated hydroxyl radicals (•OH). For aromatic amines, this reaction is typically rapid and represents a significant pathway for their removal from the air.

Table 1: Estimated Atmospheric Half-Life

| Compound | Estimated Atmospheric Half-Life (vs. •OH) | Source |

| 5-chloro-2-methylaniline (B43014) | 3.2 hours | nih.gov |

| 5-chloro-N,2-dimethylaniline | Data not available |

Aquatic and Soil Environmental Behavior (Persistence, Mobility, Bioaccumulation Potential)

The behavior of a chemical in aquatic and soil environments is governed by its persistence, mobility, and potential to bioaccumulate in organisms. These characteristics are influenced by the compound's intrinsic properties, such as its water solubility, vapor pressure, and partition coefficients (Koc and Kow).

Specific experimental or modeled data concerning the persistence, mobility, and bioaccumulation potential of this compound are not available in the current scientific literature. Therefore, a quantitative assessment of its behavior in aquatic and soil matrices cannot be provided at this time.

Table 2: Environmental Fate Parameters for this compound

| Parameter | Value | Classification | Source |

| Persistence | |||

| Biodegradation | Data not available | Data not available | |

| Hydrolysis Half-Life | Data not available | Data not available | |

| Mobility | |||

| Soil Adsorption Coefficient (Koc) | Data not available | Data not available | |

| Bioaccumulation Potential | |||

| Bioconcentration Factor (BCF) | Data not available | Data not available |

Photochemical and Chemical Degradation Pathways in Environmental Matrices

Beyond atmospheric degradation, chemical compounds can undergo transformation in water and soil through photochemical and other chemical reactions. Photochemical degradation involves the absorption of light, which can lead to direct photolysis or indirect reactions with photochemically produced reactive species like hydroxyl radicals and singlet oxygen.

Detailed studies on the specific photochemical and chemical degradation pathways of this compound in environmental matrices such as water and soil have not been identified in the reviewed scientific literature. The presence of the chromophoric aniline (B41778) ring suggests a potential for direct photolysis, and its structure indicates susceptibility to reaction with various oxidants present in the environment. However, without experimental data, the specific products and rates of these degradation pathways remain unknown.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 5-chloro-N,2-dimethylaniline, and what factors influence reagent selection?

Answer:

this compound can be synthesized via selective N-methylation of precursor amines. A robust approach involves heterogeneous catalysis, such as using methanol as a methylating agent over nickel catalysts, which ensures high selectivity and avoids over-alkylation . Alternative routes may involve:

- Stepwise alkylation : Reacting 5-chloro-2-methylaniline with methyl halides in the presence of a base.

- Reductive amination : Using formaldehyde and reducing agents under controlled pH.

Key considerations include reaction temperature, solvent polarity, and catalyst activity to minimize byproducts. For example, Ni-based catalysts (as in ) offer advantages in regioselectivity and mild conditions.

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic features should researchers prioritize?

Answer:

Critical techniques include:

- 1H NMR : Expect aromatic proton signals between δ 6.5–7.5 ppm, with splitting patterns reflecting substituent positions (e.g., para-chloro and ortho-methyl groups). Methyl groups on nitrogen (N–CH₃) typically appear as singlets near δ 2.8–3.0 ppm .

- Mass Spectrometry (MS) : The molecular ion peak (M⁺) should align with the molecular weight (C₈H₁₀ClN: 155.63 g/mol). Fragmentation patterns may include loss of methyl or chlorine groups.

- IR Spectroscopy : N–H stretches (if unalkylated impurities exist) near 3300 cm⁻¹ and C–Cl stretches at 600–800 cm⁻¹.

Advanced: How can researchers resolve contradictions in spectral data during structural validation of this compound derivatives?

Answer:

Contradictions often arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:

- Multi-technique validation : Cross-verify NMR, MS, and X-ray crystallography (if crystals are obtainable). SHELX software ( ) can refine crystal structures to resolve ambiguities.

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.

- Purity assessment : Use HPLC or GC-MS to detect trace impurities that may distort signals .

Advanced: What strategies enhance regioselectivity in the N-methylation of 5-chloro-2-methylaniline to minimize byproducts?

Answer:

- Catalyst optimization : Nickel catalysts (as in ) promote mono-methylation by moderating electron transfer. Supports like alumina improve dispersion and activity.

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for selective methylation.

- Temperature control : Lower temperatures (e.g., 50–80°C) reduce thermal degradation and over-alkylation.

Basic: What are the stability and solubility profiles of this compound, and how should storage conditions be optimized?

Answer:

- Solubility : Moderately soluble in organic solvents (e.g., dichloromethane, ethanol) but poorly soluble in water.

- Stability : Susceptible to oxidation; store under inert gas (N₂/Ar) at 2–8°C. Light-sensitive—use amber vials.

- Handling : Use desiccants to prevent hydrolysis of the amine group. Stability data for analogs ( ) suggest similar precautions.

Advanced: How do electronic effects of substituents in this compound influence its reactivity in electrophilic aromatic substitution (EAS)?

Answer:

The chloro group (-Cl) is electron-withdrawing (meta-directing), while the N-methyl and 2-methyl groups are electron-donating (ortho/para-directing). This creates a competitive electronic environment:

- Reactivity hotspots : The para position to -Cl and ortho to N-methyl are most reactive.

- Cross-coupling potential : Pd-catalyzed reactions (e.g., Suzuki-Miyaura) may target the halogen site, but steric hindrance from methyl groups requires optimized ligands .

Basic: Are there documented crystal structures of this compound, and what software tools support structural analysis?

Answer:

While no direct crystal data exists in the provided evidence, SHELX programs ( ) are widely used for small-molecule crystallography. Researchers can:

- Grow single crystals via slow evaporation (solvent: ethanol/hexane mixtures).

- Refine diffraction data using SHELXL for bond-length/angle accuracy.

- Compare with similar structures (e.g., 4-chloro-N,2-dimethylaniline in ) to infer packing motifs.

Advanced: What role does this compound play in medicinal chemistry, and how are its derivatives optimized for bioactivity?

Answer:

Though not directly studied here, analogs ( ) suggest potential as pharmacophores. Optimization strategies include:

- Sulfonamide derivatization : Introduce sulfamoyl groups to enhance binding to biological targets.

- Structure-activity relationship (SAR) : Vary substituents on the aromatic ring to modulate lipophilicity and target affinity.

- Toxicity screening : Use in vitro assays to assess cytotoxicity early in development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.